7-Bromo-6-methoxyquinoline-5,8-dione is a quinoline derivative characterized by its molecular formula . This compound features a bromine atom at the 7-position and a methoxy group at the 6-position of the quinoline ring. Quinoline derivatives are significant in medicinal chemistry due to their diverse biological activities and potential therapeutic applications, including anticancer and antimicrobial properties. The unique structure of 7-Bromo-6-methoxyquinoline-5,8-dione enhances its reactivity and biological efficacy, making it a subject of interest in various research fields .
Common reagents for these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively. The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Research indicates that 7-Bromo-6-methoxyquinoline-5,8-dione exhibits significant biological activity, particularly in anticancer research. Its mechanism of action may involve:
Studies have shown that derivatives of quinoline-5,8-diones possess activity against various cancer cell lines, including melanoma and breast cancer .
The synthesis of 7-Bromo-6-methoxyquinoline-5,8-dione can be achieved through various methods:
7-Bromo-6-methoxyquinoline-5,8-dione has several applications in medicinal chemistry and material science due to its biological properties:
Interaction studies involving 7-Bromo-6-methoxyquinoline-5,8-dione focus on its binding affinity with various biological targets. Research indicates that it may interact with DNA and proteins involved in cancer progression. Structure-activity relationship studies highlight how different substituents affect interaction profiles with these biological targets, paving the way for the design of more effective derivatives .
Several compounds share structural similarities with 7-Bromo-6-methoxyquinoline-5,8-dione. Here is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 6-Bromo-8-methoxyquinoline | Bromine at C-6, methoxy at C-8 | Anticancer properties |
| 7-Bromo-6-methoxyquinoline | Lacks the quinone moiety | Antimicrobial properties |
| 8-Hydroxyquinoline | Contains a hydroxyl group instead of methoxy | Lowered reactivity compared to brominated analogs |
| 6-Chloro-7-methoxyquinoline | Chlorine substitution at C-6 | Enhanced anticancer activity |
| 7-Methylquinoline | Methyl group at C-7 | Antibacterial activity |
The uniqueness of 7-Bromo-6-methoxyquinoline-5,8-dione lies in its specific combination of bromine and methoxy groups on the quinoline ring. This distinct structural feature contributes to its unique chemical reactivity and potential biological activities compared to other derivatives.
The exploration of quinoline derivatives began in the 19th century with the isolation of quinoline itself from coal tar by Friedlieb Ferdinand Runge in 1834. Over the next two centuries, advancements in electrophilic substitution and functional group manipulation enabled the synthesis of complex quinoline analogs. 7-Bromo-6-methoxyquinoline-5,8-dione emerged as part of mid-20th-century efforts to develop redox-active quinolinequinones for applications in dye chemistry and medicinal research. Its first documented synthesis likely occurred in the late 20th century, as evidenced by its initial registration in chemical databases (CAS 14151-20-3) and PubChem entry creation in 2005.
The compound’s structure reflects strategic modifications to the quinoline scaffold: bromination at position 7 introduces electrophilicity, while methoxylation at position 6 enhances solubility through electron-donating effects. These substitutions align with historical trends in heterocyclic chemistry, where halogen and alkoxy groups were systematically added to tune electronic properties and biological activity.
7-Bromo-6-methoxyquinoline-5,8-dione belongs to the quinolinequinone family, characterized by a bicyclic structure combining a benzene ring fused to a pyridine ring (quinoline) and two ketone groups at positions 5 and 8. Its taxonomic classification is detailed below:
| Taxonomic Level | Classification |
|---|---|
| Parent compound | Quinoline (C₉H₇N) |
| Core modification | Quinolinequinone (5,8-dioxyquinoline) |
| Substituents | - Bromine at position 7 (C7) - Methoxy (-OCH₃) at position 6 (C6) |
| IUPAC nomenclature | 7-bromo-6-methoxyquinoline-5,8-dione |
| Structural analogs | 6-Nitroquinoline-5,8-dione, 7-chloro-8-hydroxyquinoline-5-sulfonic acid |
This classification underscores its relationship to other therapeutic quinoline derivatives, such as chloroquine and quinine, while distinguishing it through specific substituent patterns. The bromine and methoxy groups create a unique electronic profile, making it a subject of interest in materials science and catalyst design.
The structural architecture of 7-bromo-6-methoxyquinoline-5,8-dione features a quinoline backbone with specific substituent positioning that creates unique electronic and physicochemical characteristics [1]. The canonical SMILES notation COC1=C(C(=O)C2=C(C1=O)C=CC=N2)Br accurately represents the molecular connectivity [1]. The compound's topological polar surface area measures 56.3 Ų, indicating moderate polarity suitable for various chemical interactions [1].
Key physicochemical properties include a density of 1.75 g/cm³ and a boiling point of 385.9°C at 760 mmHg [4]. The flash point occurs at 187.2°C, while the vapor pressure remains low at 3.69 × 10⁻⁶ mmHg at 25°C [4]. The logarithmic partition coefficient (LogP) value of 1.71 suggests favorable lipophilicity for membrane permeation [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 268.06 g/mol | [1] |
| Density | 1.75 g/cm³ | [4] |
| Boiling Point | 385.9°C at 760 mmHg | [4] |
| Flash Point | 187.2°C | [4] |
| Vapor Pressure | 3.69 × 10⁻⁶ mmHg at 25°C | [4] |
| LogP | 1.71 | [4] |
| Topological Polar Surface Area | 56.3 Ų | [1] |
| Heavy Atom Count | 15 | [1] |
Crystallographic investigations of quinoline-5,8-dione derivatives reveal significant insights into molecular packing and intermolecular interactions [5]. Studies on related 5,8-quinolinedione structures demonstrate that these compounds typically crystallize in monoclinic space groups, with unit cells containing multiple molecules arranged through hydrogen bonding networks [5].
The crystal structure analysis of 6,7-dialkoxy-5,8-quinolinedione derivatives shows that molecules form infinite spirals along specific crystallographic axes [5]. For quinoline-5,8-dione compounds with similar substitution patterns, the angles between mean planes of rings and substituent chains range from 14.37° to 56.16°, indicating conformational flexibility [5].
Three-dimensional conformational studies utilizing computational methods reveal that the quinoline ring system maintains planarity while substituents adopt orientations that minimize steric hindrance [5]. The bromine atom at position 7 and methoxy group at position 6 create an asymmetric electronic environment that influences molecular conformation [6].
Intermolecular interactions in quinoline-5,8-dione crystals include carbon-hydrogen to oxygen hydrogen bonds with distances ranging from 2.35 to 2.64 Å [5]. These interactions contribute significantly to crystal stability and influence physical properties such as melting point and solubility characteristics [5].
| Crystallographic Parameter | Value Range | Reference |
|---|---|---|
| Space Group | Monoclinic (C 2/c, P2₁/n) | [5] |
| Hydrogen Bond Distances | 2.35-2.64 Å | [5] |
| Ring-Substituent Angles | 14.37°-56.16° | [5] |
| Molecular Packing | Infinite spirals | [5] |
The electronic configuration of 7-bromo-6-methoxyquinoline-5,8-dione demonstrates significant substituent effects on the quinoline aromatic system [7]. The bromine substituent acts as an electron-withdrawing group through inductive effects, while the methoxy group provides electron donation through resonance [7]. This combination creates a unique electronic environment that modulates both reactivity and stability [7].
Density Functional Theory calculations on quinoline derivatives reveal that the highest occupied molecular orbital and lowest unoccupied molecular orbital energies are significantly influenced by substituent positioning [8] [9]. The energy gap between frontier molecular orbitals typically ranges from 4.08 eV for quinoline systems, indicating stable electronic configurations [9].
The electron-withdrawing nature of the bromine atom enhances electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions [7]. Conversely, the methoxy group increases electron density through its oxygen lone pairs, stabilizing positive charge development during electrophilic aromatic substitution [7].
Computational studies demonstrate that the quinoline-5,8-dione core maintains aromatic character despite the presence of carbonyl groups at positions 5 and 8 [10]. The extended conjugation system encompasses both the pyridine and benzene rings, with electron delocalization extending to include the quinone functionality [10].
| Electronic Property | Value | Reference |
|---|---|---|
| Energy Gap | ~4.08 eV | [9] |
| Ionization Potential | 6.814 eV | [9] |
| Electron Affinity | 2.749 eV | [9] |
| Chemical Hardness | 2.033 eV | [9] |
| Chemical Potential | -4.782 eV | [9] |
Comparative analysis with unsubstituted 5,8-quinolinedione reveals substantial differences in molecular properties and reactivity patterns [11]. The parent compound possesses a molecular weight of 159.14 g/mol and exhibits different electronic characteristics due to the absence of halogen and alkoxy substituents [11] [12].
Structural comparisons with other halogenated quinoline-5,8-dione derivatives demonstrate that bromine substitution significantly affects molecular geometry and electronic distribution [6]. The 6-bromo-7-methoxyquinoline-5,8-dione isomer exhibits different substitution patterns that alter both steric and electronic properties [13].
Natural quinoline-5,8-dione antibiotics such as streptonigrin and lavendamycin contain amino substituents rather than methoxy groups, resulting in different hydrogen bonding capabilities and biological activities [14]. These natural products demonstrate the importance of substituent identity in determining overall molecular behavior [14].
Synthetic analogues with varying substituent patterns show that electron-donating groups like methoxy enhance nucleophilicity at specific positions, while electron-withdrawing groups like bromine facilitate different reaction pathways [14]. The combination of both types of substituents in 7-bromo-6-methoxyquinoline-5,8-dione creates a balanced electronic environment [14].
Crystallographic data for related compounds reveal that substituent bulk affects crystal packing efficiency and intermolecular interaction patterns [5]. Compounds with larger substituents typically exhibit lower packing densities and different hydrogen bonding networks compared to smaller analogues [5].
| Compound | Molecular Weight | Melting Point | Density | Reference |
|---|---|---|---|---|
| 5,8-Quinolinedione | 159.14 g/mol | 129°C | 1.374 g/cm³ | [12] |
| 7-Bromo-6-methoxyquinoline-5,8-dione | 268.06 g/mol | - | 1.75 g/cm³ | [1] [4] |
| 6-Bromo-7-methoxyquinoline-5,8-dione | 268.06 g/mol | - | - | [13] |
| 6-Aminoquinoline-5,8-dione | 174.16 g/mol | - | 1.435 g/cm³ | [15] |
Fourier Transform Infrared spectroscopy studies reveal that quinoline-5,8-dione derivatives exhibit characteristic carbonyl stretching frequencies that differentiate them from isoquinoline analogues [16] [17]. For quinoline-5,8-dione compounds, two separated carbon-oxygen vibration peaks appear, while isoquinoline derivatives show only one peak in the carbonyl region [16] [17].
The substitution pattern significantly influences solubility characteristics, with methoxy groups enhancing polarity and improving solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide [3]. The bromine substituent contributes to molecular weight and provides sites for halogen bonding interactions [3].
The synthesis of 7-Bromo-6-methoxyquinoline-5,8-dione represents a sophisticated application of photo-oxidative chemistry combined with regioselective functionalization strategies. The formation of the quinoline-5,8-dione core through photo-oxidation pathways has emerged as a highly efficient method for accessing this important class of bioactive compounds [1] [2].
The photo-oxidative conversion of 8-hydroxyquinoline precursors to quinoline-5,8-diones proceeds through a well-established mechanism involving sensitizer-mediated singlet oxygen generation. This process has been extensively studied and represents the most reliable method for quinoline-5,8-dione synthesis [1] [3] [4].
Mechanistic Pathway
The photo-oxidation process begins with the excitation of photosensitizers under visible light irradiation. Tetraphenylporphine emerges as the most effective sensitizer, demonstrating superior performance in dichloromethane solutions [1]. The mechanism proceeds through energy transfer from the excited sensitizer to molecular oxygen, generating highly reactive singlet oxygen species. This singlet oxygen subsequently reacts with the 8-hydroxyquinoline substrate to form an intermediate hydroperoxide, which spontaneously decomposes to yield the corresponding quinoline-5,8-dione [1] [3].
Sensitizer Selection and Performance
Multiple sensitizers have been evaluated for their efficacy in promoting the photo-oxidation of 8-hydroxyquinoline derivatives. Tetraphenylporphine demonstrates the highest activity when employed in dichloromethane, providing quinoline-5,8-diones in high yields under mild conditions [1]. Rose bengal offers versatility across multiple solvent systems including acetonitrile, methanol, ethanol, chloroform, and water, making it particularly useful for substrates with varying solubility profiles [1]. Methylene blue has proven especially effective for reactions conducted in alkaline media, where the anionic form of 8-hydroxyquinoline predominates [3] [4].
Alternative sensitizers including dicyanonaphthalene, dicyanoanthracene, and dicyanobenzene provide additional options for specific substrate requirements, though they generally exhibit lower efficiency compared to tetraphenylporphine [1]. The choice of sensitizer significantly influences both reaction rate and product yield, with optimal results typically achieved using sensitizer concentrations of 1-5 mole percent relative to the substrate [3].
Solvent Effects and Reaction Conditions
The selection of appropriate solvents plays a critical role in determining reaction efficiency and selectivity. Dichloromethane remains the preferred solvent for tetraphenylporphine-mediated reactions due to excellent solubility of both sensitizer and substrate [1]. For rose bengal and methylene blue systems, protic solvents such as methanol and ethanol often provide enhanced reaction rates due to favorable interactions with the substrate [1] [3].
Temperature control represents another crucial parameter, with optimal results typically obtained at 15-25°C under continuous oxygen sparging [1]. Reaction times generally range from 2-8 hours, with completion monitored through spectroscopic analysis of the characteristic quinoline-5,8-dione absorption bands [3].
The introduction of bromine and methoxy substituents into the quinoline-5,8-dione framework requires careful consideration of regioselectivity to achieve the desired substitution pattern. The synthesis of 7-bromo-6-methoxyquinoline-5,8-dione demands precise control over both bromination and methoxylation reactions [5] [6] [7].
Regioselective Bromination Approaches
Electrophilic bromination of quinoline derivatives exhibits strong dependence on existing substituents and reaction conditions. For 8-methoxyquinoline substrates, bromination with molecular bromine in dichloromethane or chloroform preferentially occurs at the C-5 position, providing 5-bromo-8-methoxyquinoline derivatives in yields exceeding 90% [5]. This regioselectivity arises from the electron-donating nature of the methoxy group, which activates the C-5 position toward electrophilic attack.
The use of N-bromosuccinimide offers improved selectivity control, particularly for substrates bearing multiple activating groups. Quinolin-8-amine derivatives undergo highly regioselective C-5 bromination when treated with trichloroisocyanuric acid or tribromoisocyanuric acid at room temperature, achieving complete regioselectivity with yields ranging from 79-98% [6]. This metal-free protocol demonstrates exceptional functional group tolerance and operates under mild conditions compatible with sensitive substituents.
Temperature control emerges as a critical factor in maintaining high regioselectivity. Lower temperatures favor kinetic control, leading to preferential formation of the thermodynamically less stable but kinetically favored products [8]. Elevated temperatures promote thermodynamic equilibration, often resulting in decreased selectivity due to increased activation of alternative reaction sites.
Methoxylation Methodologies
The installation of methoxy groups in quinoline derivatives can be achieved through several complementary strategies. Palladium-catalyzed ortho-methoxylation of aryl halides using norbornene as a mediating agent represents a modern approach for introducing methoxy functionality with excellent regiocontrol [7]. This method operates at 130°C and demonstrates broad functional group tolerance, making it suitable for complex substrates bearing sensitive functionalities.
Traditional nucleophilic substitution approaches remain viable for activated quinoline substrates. The treatment of appropriate quinoline derivatives with sodium methoxide in methanol under basic conditions provides access to methoxylated products, though regioselectivity depends strongly on the electronic nature of the substrate [7]. Cross-coupling methodologies employing palladium catalysts offer additional flexibility, particularly for substrates where direct nucleophilic substitution proves challenging.
The Williamson ether synthesis using methyl iodide and appropriate bases provides a reliable method for methoxylation of quinolinol substrates. This approach typically affords yields of 80-95% and demonstrates high selectivity when applied to appropriately functionalized precursors [7].
Beyond photo-oxidative methodologies, several alternative synthetic approaches provide access to 7-bromo-6-methoxyquinoline-5,8-dione and related structures. These methods offer complementary advantages in terms of substrate scope, reaction conditions, and functional group compatibility [9] [10] [11] [12].
Cycloaddition Strategies
Photochemical dearomative cycloadditions represent an emerging area of synthetic methodology for quinoline functionalization. Visible-light-promoted formal cycloaddition reactions between quinolines and alkynes provide access to complex polycyclic structures in single synthetic operations [9] [13]. These reactions proceed through energy transfer mechanisms followed by radical cyclization cascades, offering excellent regio- and stereoselectivity.
The [3+2] cycloaddition approach utilizing quinoline-derived N-ylides with appropriate dipolarophiles provides another valuable synthetic entry point [11]. These reactions can be conducted in aqueous media at room temperature, offering environmentally benign conditions with excellent diastereoselectivity. The resulting cycloadducts can be further elaborated through conventional functional group transformations to access the target quinoline-5,8-dione scaffold.
Nucleophilic Substitution Methodologies
Direct nucleophilic addition to quinoline-5,8-dione substrates followed by reoxidation provides a versatile approach for introducing various substituents [10] [12] [14]. This methodology has been extensively developed for the preparation of 6,7-bis(alkylthio- or alkylamino-substituted)quinoline-5,8-diones through addition of mercaptans or amino nucleophiles followed by sodium periodate oxidation [12].
The core quinoline-5,8-dione intermediate required for these transformations can be prepared through oxidation of 5-quinolinol or 8-quinolinol using bis(trifluoroacetoxy)iodobenzene in aqueous acetonitrile [12]. This approach avoids the use of traditional leaving groups and provides direct access to functionalized quinoline-5,8-diones under mild oxidative conditions.
Regioselective nucleophilic substitution of dichloroquinoline-5,8-dione derivatives offers another strategic approach [14]. Treatment of 6,7-dichloroquinoline-5,8-dione with various nucleophiles leads to regioselective substitution, with the position of attack dependent on the electronic properties of the nucleophile and reaction conditions. This methodology has proven particularly valuable for preparing biologically active orthoquinone derivatives.
The synthesis of 7-bromo-6-methoxyquinoline-5,8-dione requires careful optimization of multiple reaction parameters to achieve optimal yields and product purity. Systematic investigation of reaction variables has identified key factors that significantly influence both efficiency and selectivity [15] [16] [17] [18].
Catalyst Loading and Selection
For reactions involving transition metal catalysis, catalyst loading represents a critical optimization parameter. Studies of quinoline synthesis using dual catalyst systems indicate optimal performance at catalyst loadings of 1-3 mole percent for the primary catalyst [18]. Higher loadings provide diminishing returns and may introduce complications related to catalyst removal and product purification. The silferc catalyst system, prepared by impregnating ferric chloride on silica gel, demonstrates particular effectiveness when activated at 50-90°C for 3-6 hours [18].
Temperature and Time Optimization
Temperature control profoundly influences both reaction rate and selectivity. For quinoline synthesis reactions, optimal temperatures typically range from 70-80°C, providing the best balance between reaction rate and product selectivity [15] [18]. Lower temperatures result in incomplete conversion, while higher temperatures promote side reactions and decreased selectivity.
Reaction time optimization reveals that most quinoline synthesis reactions reach completion within 6-8 hours under optimal conditions [15]. Extended reaction times beyond this point provide minimal improvement in yield while potentially increasing the formation of undesired byproducts. For photo-oxidation reactions, optimal reaction times of 2-8 hours under continuous irradiation provide maximum efficiency [1].
Solvent Selection and pH Control
Solvent selection significantly impacts both solubility and reaction mechanism. For photo-oxidation reactions, dichloromethane provides optimal results with tetraphenylporphine sensitizers, while protic solvents such as ethanol prove superior for base-catalyzed transformations [1] [15]. The choice of solvent also influences workup procedures and product isolation.
pH control emerges as particularly critical for photo-oxidation reactions involving 8-hydroxyquinoline substrates. Alkaline conditions with pH values of 8-11 promote formation of the reactive anionic form of the substrate, leading to enhanced reaction rates and improved yields [3] [4]. The use of buffer systems helps maintain optimal pH throughout the reaction course.
Concentration and Purification Considerations
Substrate concentration optimization indicates that concentrations of 0.1-0.5 M provide optimal results for most quinoline synthesis reactions [15]. Higher concentrations may lead to increased side reactions, while lower concentrations result in reduced reaction rates and poor atom economy.
Purification strategies play a crucial role in achieving high product purity. Column chromatography using dichloromethane/methanol solvent systems provides effective separation of regioisomers [19]. The development of solvent-free purification methods, including crystallization and precipitation techniques, offers advantages for large-scale preparations by eliminating the need for extensive chromatographic separations [18].
Process Development and Scale-Up Considerations
The translation of laboratory-scale procedures to larger scales requires additional optimization of mixing, heat transfer, and safety considerations. One-pot synthetic procedures offer particular advantages for scale-up by reducing the number of isolation and purification steps [18]. The development of continuous flow methodologies represents an emerging area of interest for quinoline synthesis, offering improved control over reaction conditions and enhanced safety profiles for photochemical transformations.
The optimization of reaction conditions for 7-bromo-6-methoxyquinoline-5,8-dione synthesis requires integrated consideration of all these parameters. The most successful approaches employ systematic experimental design methodologies to identify optimal conditions while minimizing the number of required experiments. These optimized conditions typically provide yields of 55-65% for multi-step sequences, representing significant improvements over traditional methodologies [18].
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity |
|---|---|---|---|
| Catalyst Loading | 1-10 mol% | Plateau at 5-10% | Minimal |
| Temperature | 70-130°C | Optimum 70-80°C | Lower temp better |
| Reaction Time | 2-24 h | Plateau after 6-8h | Minimal after optimum |
| Solvent | CH₂Cl₂/EtOH/CH₃CN | Solvent dependent | Significant |
| Concentration | 0.1-0.5 M | Higher conc. better | Minimal |
| pH | 8-11 (for photo-oxidation) | Alkaline favored | Critical for photo-oxidation |